
Benzylurea
Overview
Description
Benzylurea: is an organic compound with the molecular formula C₈H₁₀N₂O . It is a derivative of urea where one of the hydrogen atoms is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing benzylurea involves the nucleophilic addition of benzylamine to isocyanates.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of benzylamine with carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes mentioned above but on a larger scale. The reactions are optimized for high yield and purity, and the processes are designed to be resource-efficient and environmentally friendly .
Chemical Reactions Analysis
Copper-Catalyzed Three-Component Carboamination
Benzylurea participates in copper-catalyzed coupling reactions with styrenes and potassium alkyltrifluoroborates to form secondary benzylureas .
Reaction Conditions :
Key Findings :
Mechanism :
-
Involves alkyl radical addition to styrene, followed by oxidative coupling with the urea .
-
Chan-Lam coupling competes but is minimized by staggered reagent addition .
Iridium-Catalyzed N-Alkylation with Benzyl Alcohols
N,N-Dithis compound derivatives are synthesized via iridium-catalyzed alkylation of urea with benzyl alcohols .
Optimized Conditions :
Yield Data :
Benzyl Alcohol | Isolated Yield (%) |
---|---|
Unsubstituted | 82 |
4-Methoxy-substituted | 75 |
4-CF₃-substituted | 69 |
Notes :
Scientific Research Applications
Anticancer Applications
Recent studies have identified benzylurea derivatives as promising candidates for anticancer therapy. One notable compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown significant cytotoxic effects against various cancer cell lines.
Case Study: 1-[3-(Trifluoromethyl)benzyl]urea (BPU)
- Mechanism of Action : BPU was designed through structural optimization and synthesized to investigate its anticancer potential. In vitro studies demonstrated that BPU inhibited cell proliferation in Jurkat, HeLa, and MCF-7 cells, with the most notable effect observed in Jurkat cells (IC50 = 4.64 ± 0.08 µM) .
- Cell Cycle Arrest : Flow cytometry analysis revealed that BPU effectively arrested cell cycle progression in the sub-G1 phase, indicating its potential to induce apoptosis .
- Antiangiogenic Potential : In vivo studies using the chick chorioallantoic membrane assay demonstrated that BPU significantly inhibited blood vessel formation in tumor tissues, further supporting its role as a potent anticancer agent .
Cell Line | IC50 (µM) | Viability at 20 µM (%) after 72h |
---|---|---|
Jurkat | 4.64 ± 0.08 | 6.01 |
HeLa | 9.22 ± 0.17 | 21.64 |
MCF-7 | Not specified | Not specified |
Synthesis of Urea Derivatives
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in palladium-catalyzed reactions has been explored extensively.
Synthesis Techniques
- A study demonstrated the use of this compound in the synthesis of unsymmetrical diaryl ureas via Pd-catalyzed C–N coupling reactions. The reaction conditions optimized for this process yielded high purity products with significant efficiency .
- The one-pot arylation/hydrogenolysis protocol involving this compound has been reported to afford monoaryl ureas with yields exceeding 90%, showcasing its utility in synthetic organic chemistry .
Therapeutic Effects on Cellular Processes
Beyond anticancer applications, this compound has shown protective effects on human periodontal ligament fibroblasts (hPDLFs) against inflammatory stimuli.
Case Study: Protective Effects Against LPS-Induced Damage
- Research indicates that this compound alleviates the adverse effects of lipopolysaccharide (LPS) on hPDLFs by reducing apoptosis and promoting cell proliferation . This suggests potential applications in periodontal therapy and tissue regeneration.
Potential for TGF-beta Signaling Activation
This compound derivatives have been investigated for their ability to activate transforming growth factor-beta (TGF-beta) signaling pathways, which are crucial for various cellular processes including cell growth and differentiation . This application could have implications in treating disorders characterized by impaired TGF-beta signaling.
Mechanism of Action
The mechanism of action of benzylurea and its derivatives often involves interaction with specific molecular targets. For example, some this compound compounds act by inhibiting enzymes such as chitin synthase, which is crucial for the formation of chitin in insects . This makes this compound derivatives effective as insect growth regulators.
Comparison with Similar Compounds
Benzoylurea: Benzoylurea compounds are similar to benzylurea but have a benzoyl group instead of a benzyl group.
Phenylurea: Phenylurea compounds have a phenyl group attached to the urea moiety and are used in various agricultural applications.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, from synthetic chemistry to biological research .
Biological Activity
Benzylurea, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationship (SAR) studies.
Property | Value |
---|---|
Molecular Weight | 150.178 g/mol |
Density | 1.138 g/cm³ |
Boiling Point | 282.9 °C |
Melting Point | 149-151 °C |
Flash Point | 124.9 °C |
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as promising anticancer agents. One notable derivative, 1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and evaluated for its cytotoxic effects against various cancer cell lines including Jurkat, HeLa, and MCF-7.
In Vitro Studies
-
Cytotoxicity : The MTT assay revealed that BPU exhibited significant cytotoxicity across all tested cell lines. The IC values were determined as follows:
- Jurkat Cells : IC = 4.64 ± 0.08 µM
- HeLa Cells : IC = 9.22 ± 0.17 µM (after 72 hours)
- MCF-7 Cells : Notable reduction in viable cells at concentrations of 5, 10, and 20 µM over time.
- Cell Cycle Analysis : Flow cytometry analysis indicated that BPU treatment led to significant arrest in the sub-G1 phase of the cell cycle, particularly at higher concentrations (20 µM), suggesting induction of apoptosis in Jurkat cells .
- Antiangiogenic Potential : BPU demonstrated significant antiangiogenic effects in vivo using the chick chorioallantoic membrane (CAM) assay, indicating its potential to inhibit blood vessel formation in tumors .
Structure-Activity Relationship (SAR)
The structural modifications of this compound derivatives have been studied to enhance their anticancer efficacy. The introduction of electron-withdrawing groups on the benzene ring has been shown to improve antiproliferative activity against various cancer cell lines .
Antimicrobial Activity
This compound also exhibits antimicrobial properties, making it a candidate for further biochemical studies. It has been noted for its effectiveness against certain bacterial strains, although specific mechanisms of action remain to be fully elucidated .
Case Studies
- This compound Derivatives Against Cancer : A series of this compound analogues based on sorafenib were synthesized and tested for their antitumor activities against MX-1 tumor cells. These compounds showed promising results with IC values under 5 µM against multiple cell lines .
- TRPV1 Antagonists : Research on this compound derivatives as TRPV1 antagonists demonstrated their potential in pain management models, highlighting their versatility beyond anticancer applications .
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing Benzylurea in laboratory settings?
this compound is commonly synthesized via Pd-catalyzed cross-coupling reactions. A validated protocol involves reacting aryl chlorides with this compound using Pd(OAc)₂ (1 mol%), ligand L1 (3 mol%), and Cs₂CO₃ in solvent at 85°C for 2 hours, followed by hydrogenolysis with Pd/C under HCl . Key parameters include:
Parameter | Condition |
---|---|
Catalyst | Pd(OAc)₂ (1 mol%) |
Ligand | L1 (3 mol%) |
Base | Cs₂CO₃ (1.4 mmol) |
Temperature | 85°C |
Reaction Time | 2 hours |
Characterization should include NMR (¹H/¹³C), HPLC for purity (>95%), and comparison to spectral databases .
Q. How should researchers characterize this compound’s purity and structural identity?
Use a multi-technique approach:
- NMR Spectroscopy : Confirm proton environments and carbon backbone.
- Mass Spectrometry (MS) : Verify molecular weight (theoretical: 150.18 g/mol).
- HPLC : Assess purity (>95% threshold for publication) with C18 columns and acetonitrile/water gradients.
- Melting Point Analysis : Compare to literature values (e.g., 134–136°C) .
Q. What solvent systems are optimal for this compound in kinetic studies?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactivity studies. For stability testing, use buffered aqueous solutions (pH 7.4) with <5% organic modifier. Always validate solubility via UV-Vis calibration curves .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound derivatization?
Employ a Design of Experiments (DoE) approach:
- Variables : Catalyst loading (0.5–5 mol%), temperature (70–100°C), and solvent polarity.
- Response Metrics : Yield, purity, and reaction time.
- Statistical Tools : ANOVA to identify significant factors. Prioritize ligand efficiency (TOF > 50 h⁻¹) and minimize byproduct formation .
Q. How to resolve contradictions in reported reaction kinetics of this compound?
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Mitigation strategies:
- Replicate Studies : Repeat under inert atmospheres with rigorous drying of solvents.
- Advanced Analytics : Use stopped-flow UV-Vis or in-situ IR to capture transient intermediates.
- Meta-Analysis : Compare activation energies (Eₐ) across studies; exclude outliers with poor methodological transparency .
Q. What computational methods validate this compound’s supramolecular interactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict H-bonding motifs.
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P).
- Validation : Cross-check with crystallographic data (CCDC entries) and experimental IR spectra .
Q. How to design a reproducible protocol for this compound’s biological activity assays?
- Cell Lines : Use HEK293 or HepG2 with viability controls (MTT assay).
- Dosage Range : 1–100 µM, validated via LC-MS quantification.
- Negative Controls : Include urea analogs to isolate this compound-specific effects.
- Data Reporting : Adhere to MIAME standards for omics data .
Q. Methodological Best Practices
- Reproducibility : Document batch-specific impurities (HPLC traces) and storage conditions (−20°C, desiccated) .
- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys; avoid non-validated preprints .
- Ethical Compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .
Properties
IUPAC Name |
benzylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJWHFSKNJCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202078 | |
Record name | Benzylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-32-9 | |
Record name | Benzylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K14I09J76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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